

Toxicological Data and Safety Profile of 3-Nonanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Nonanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of **3-Nonanol** (CAS No. 624-51-1), a secondary fatty alcohol. Due to the limited availability of data specific to **3-Nonanol**, this guide incorporates information from studies on analogous long-chain aliphatic alcohols (e.g., 1-Nonanol, C8-C10 iso-alcohols) to provide a thorough assessment based on the principle of read-across. This document is intended to serve as a critical resource for professionals engaged in research, drug development, and safety assessment.

Acute Toxicity

Acute toxicity studies are essential for determining the potential hazards associated with short-term exposure to a substance. For the category of long-chain aliphatic alcohols, which includes **3-Nonanol**, the acute toxicity via oral and dermal routes is generally low.

Table 1: Summary of Acute Toxicity Data for **3-Nonanol** and Analogues

Endpoint	Species	Route	Value (mg/kg bw)	Classification	Reference / Analogue
Oral LD ₅₀	Rat	Oral	> 2000	Low Order of Toxicity	Read-across from C6-C13 branched alkyl alcohols.[1]
Dermal LD ₅₀	Rabbit	Dermal	> 2600	Low Order of Toxicity	Read-across from C6-C13 alkyl alcohols.[1]
Inhalation LC ₅₀	-	Inhalation	Not Determined	-	Data not available.

LD₅₀: Lethal Dose, 50%; LC₅₀: Lethal Concentration, 50%; bw: body weight.

Experimental Protocols

The acute oral toxicity is typically assessed using a fixed-dose procedure. Healthy, young adult rats are fasted prior to dosing. The test substance is administered in a single dose by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A post-mortem gross necropsy is performed on all animals at the end of the observation period.

The test substance is applied uniformly over a shaved area (at least 10% of the body surface) of the skin of young adult rats or rabbits.[2][3] The application site is covered with a porous gauze dressing for a 24-hour exposure period.[2][3] Observations for mortality and signs of toxicity are conducted for 14 days.[2] Body weights are recorded weekly, and a gross necropsy is performed on all animals.[2]

Dermal and Ocular Irritation

Irritation studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes upon direct contact.

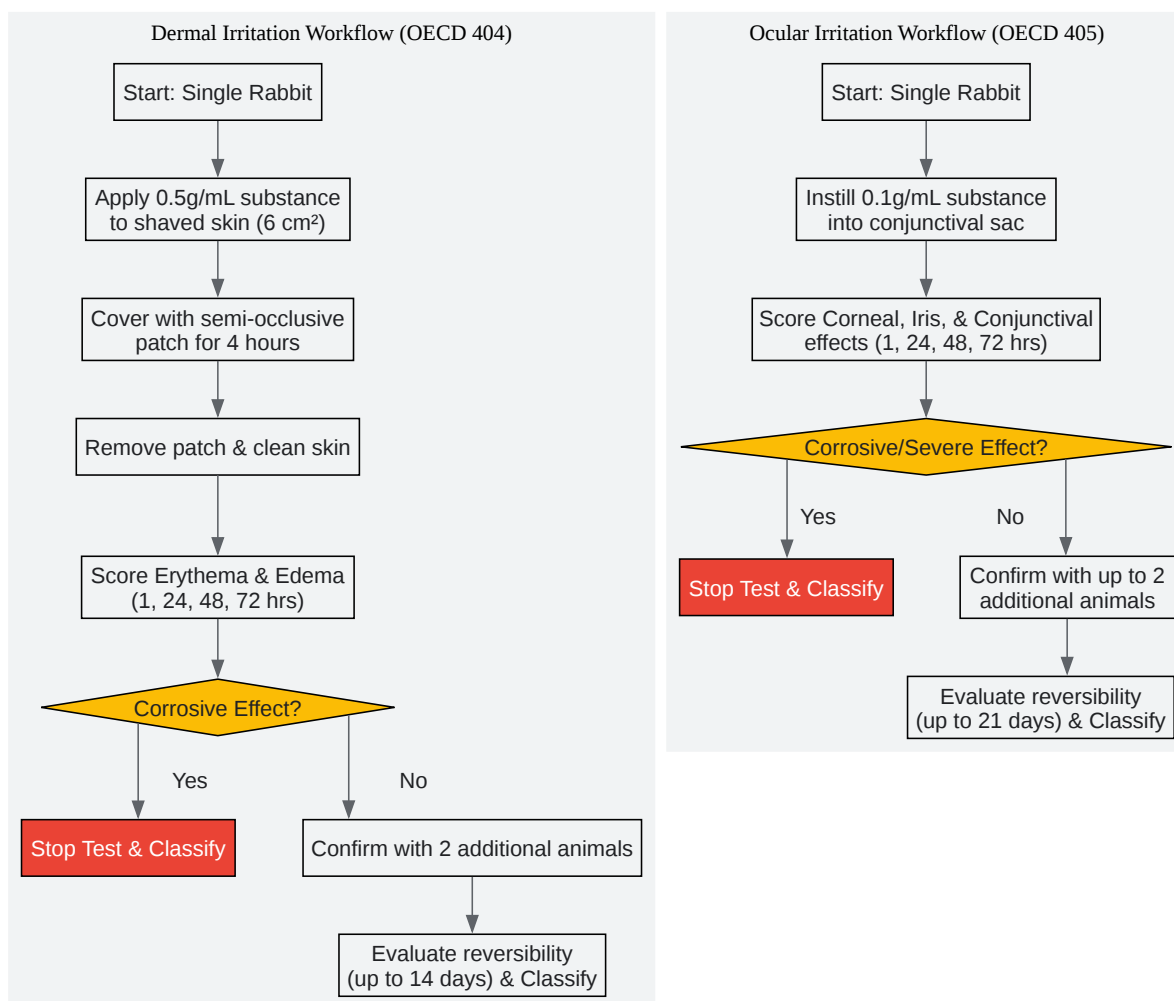
Table 2: Summary of Dermal and Ocular Irritation Data

Endpoint	Species	Exposure	Results	Classification	Reference / Analogue
Dermal Irritation	Rabbit	4 hours	Very slight to slight erythema noted.[4]	Mild Irritant	General finding for long-chain aliphatic alcohols.[5]
Ocular Irritation	Rabbit	Single	Mild to moderate irritation.	Irritant	European information indicates R36/38 (Irritating to skin and eyes).[6]

Experimental Protocols

A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of shaved skin (approx. 6 cm²) on an albino rabbit.[7] The site is covered with a semi-occlusive dressing for a 4-hour exposure period.[7] The skin is then cleaned, and dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.[8] The observation period may extend up to 14 days to assess the reversibility of the effects.[7][8]

A single dose of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[9][10] The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[9] The reversibility of any observed lesions is assessed over a period of up to 21 days.[10]



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Caption: Workflows for Dermal and Ocular Irritation Testing.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or cancer. Based on available data for analogous long-chain alcohols, **3-Nonanol** is not expected to be genotoxic.

Table 3: Summary of Genotoxicity Data

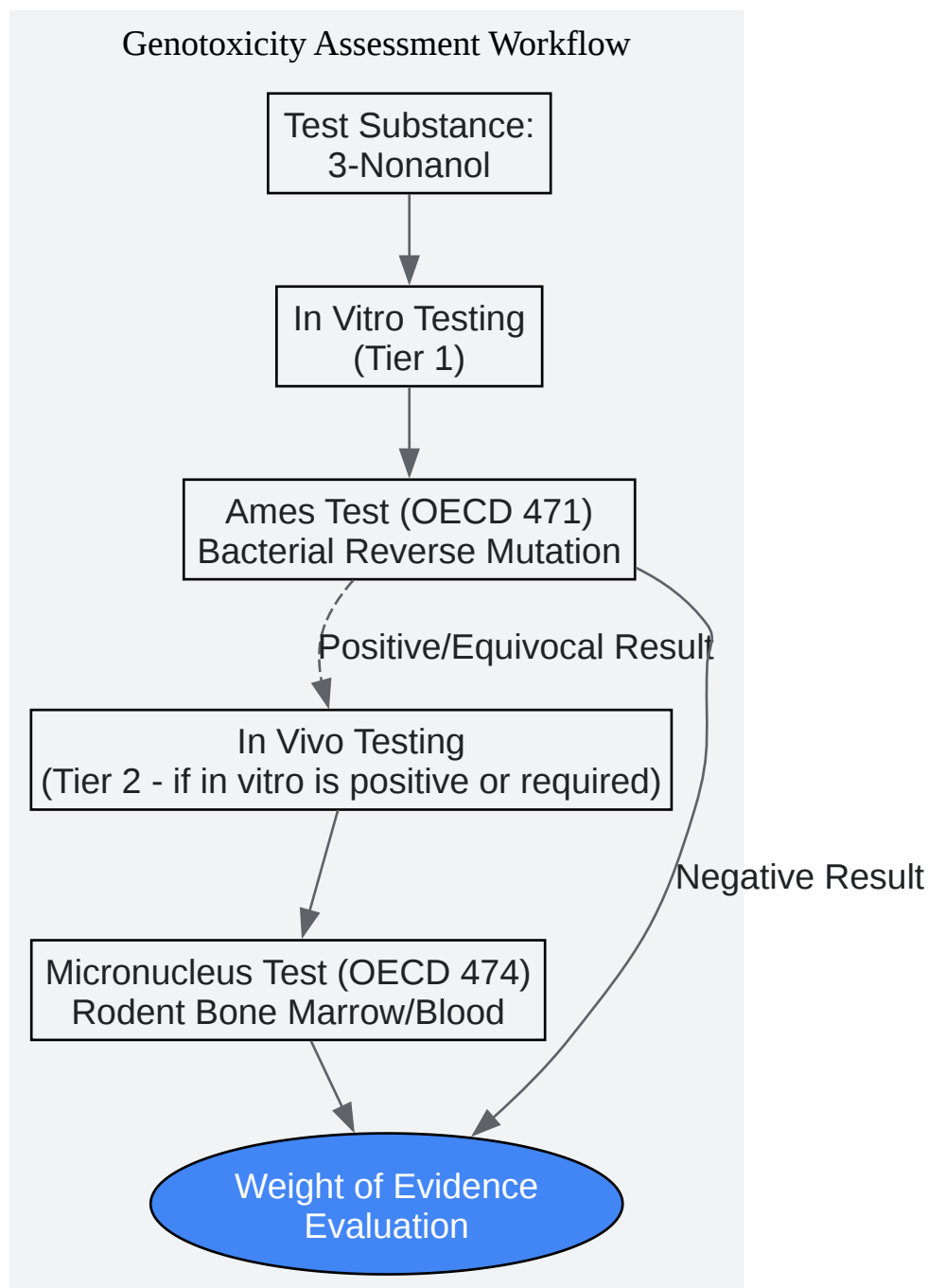
Assay Type	Test System	Metabolic Activation (S9)	Result	Reference / Analogue
Bacterial Reverse Mutation (Ames Test)	S. typhimurium, E. coli	With and Without	Negative	Read-across from Heptyl Alcohol. [11]
In Vivo Micronucleus Test	Rodent Bone Marrow	N/A	Negative	General finding for long-chain aliphatic alcohols. [12]

Experimental Protocols

This in vitro assay uses several amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.[\[6\]](#)[\[13\]](#)[\[14\]](#) The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[\[15\]](#) After incubation, the number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.[\[1\]](#) A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.[\[15\]](#)

This in vivo test assesses chromosomal damage.[\[16\]](#) Rodents (usually rats or mice) are exposed to the test substance, typically via oral gavage or intraperitoneal injection.[\[16\]](#)[\[17\]](#) Bone marrow or peripheral blood is collected at specific time points after dosing.[\[17\]](#) Erythrocytes are then analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated

into the main nucleus during cell division.[18] An increase in the frequency of micronucleated erythrocytes in treated animals indicates genotoxic activity.[18][19]



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Caption: A typical tiered workflow for genotoxicity assessment.

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the potential health hazards from long-term, low-level exposure.

Table 4: Summary of Repeated Dose and Reproductive/Developmental Toxicity Data

Study Type	Species	Route	Duration	NOAEL (mg/kg bw/day)	Critical Effect	Reference / Analogue
Subchronic Toxicity	Rat	Oral	90 days	~333	Not specified	Derived NOAEL from read-across with Heptyl alcohol.
Developmental Toxicity	Rat	Oral	GD 6-15	750 (Developmental)	No adverse fetal effects.	Read-across from Isononyl alcohol. [20]
Maternal Toxicity	Rat	Oral	GD 6-15	250 (Maternal)	Decreased food consumption, increased liver weight.	Read-across from Isononyl alcohol. [20]
Reproductive Toxicity	Rat	Oral	-	2046	No adverse effects.	Read-across from Lauryl alcohol. [21]

NOAEL: No Observed Adverse Effect Level; GD: Gestation Day.

Experimental Protocols

The test substance is administered daily via the diet, drinking water, or oral gavage to groups of rodents (typically rats) for 90 days.[22][23][24] At least three dose levels are used along with a control group.[23] The study includes detailed clinical observations, body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis.[25] At termination, a full necropsy is performed, and organs are weighed and subjected to histopathological examination to identify target organs and establish a NOAEL.[22][25]

This screening study provides information on both general systemic toxicity and potential effects on reproduction and development.[26][27][28] The substance is administered to groups of male and female rats before, during, and after mating.[29] Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[26][30] The study assesses gonadal function, mating behavior, conception, parturition, and early postnatal development, in addition to the standard repeated-dose toxicity endpoints.[29]

Carcinogenicity

There are no specific carcinogenicity studies available for **3-Nonanol** or its close structural analogues. Long-chain aliphatic alcohols are not classified as carcinogenic by major regulatory agencies, and the lack of genotoxic potential suggests a low concern for carcinogenicity.

Safety Summary and Hazard Identification

- **GHS Classification:** Information is conflicting. While some sources indicate it is not classified under GHS hazard criteria, older European classifications label it as "Xi N - Irritant, Dangerous for the environment" with risk phrases R 36/38 (Irritating to skin and eyes) and R 51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment).[6]
- **Acute Effects:** **3-Nonanol** exhibits low acute oral and dermal toxicity.[1] It is considered a mild skin irritant and a more significant eye irritant.[5][6]
- **Chronic Effects:** Based on read-across data, the No Observed Adverse Effect Level (NOAEL) for subchronic oral exposure is estimated to be around 333 mg/kg bw/day.
- **Genotoxicity & Carcinogenicity:** **3-Nonanol** is not expected to be genotoxic or carcinogenic.

- Reproductive/Developmental Toxicity: Long-chain alcohols are not considered selective reproductive or developmental toxicants.[1] The developmental NOAEL is high (750 mg/kg/day), with maternal toxicity occurring at lower doses.[20]

This guide summarizes the currently available toxicological information for **3-Nonanol**, relying on data from structurally similar compounds where necessary. For definitive risk assessment, substance-specific studies conducted under Good Laboratory Practice (GLP) conditions would be required.

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